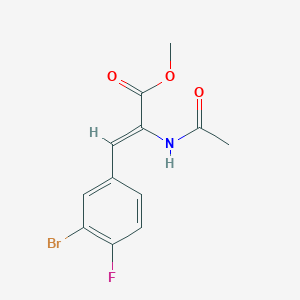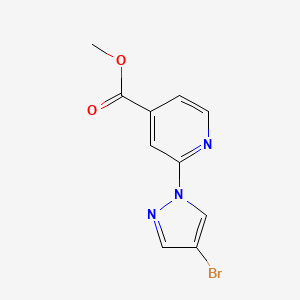
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate
Descripción general
Descripción
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H7BrN2O2 . It is used in the synthesis of various pharmaceutical and biologically active compounds .
Molecular Structure Analysis
The InChI code for “Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is 1S/C6H7BrN2O2/c1-11-6(10)4-9-3-5(7)2-8-9/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 2-(4-bromo-1H-pyrazol-1-yl)acetate” is a colorless or white solid or liquid . It has a molecular weight of 219.04 .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Applications
Pyrazole-bearing compounds like Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate have shown potent antileishmanial and antimalarial activities. These compounds have been synthesized and their structures verified through techniques like FTIR and NMR. In vitro and in vivo studies have demonstrated significant activity against Leishmania aethiopica and Plasmodium berghei , with some derivatives showing superior activity compared to standard drugs .
Pharmaceutical Synthesis
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural framework is utilized to create biologically active compounds, including inhibitors that have applications in treating diseases or as components in drug development .
Biological Activity Modulation
The pyrazole moiety is integral in the modulation of biological activity. It’s involved in the synthesis of compounds that exhibit a range of biological activities such as antibacterial , anti-inflammatory , antitumor , and antidiabetic effects, among others. This makes it a valuable scaffold in medicinal chemistry .
Agrochemical Research
In agrochemistry, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate can be used to develop new compounds with herbicidal or pesticidal properties. The pyrazole ring is a common structure in many agrochemicals due to its effectiveness and versatility .
Coordination Chemistry
The compound’s ability to act as a ligand makes it useful in coordination chemistry. It can form complexes with various metals, which can be applied in catalysis or material science for creating new types of materials with unique properties .
Organometallic Chemistry
In organometallic chemistry, this compound can be used to synthesize organometallic complexes. These complexes are important for understanding the principles of bonding and reactivity in metals, and they have applications in catalysis and organic synthesis .
Inhibitor Development
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate is also used in the development of inhibitors, particularly those targeting enzymes like liver alcohol dehydrogenase. These inhibitors have potential therapeutic applications in treating conditions related to enzyme dysfunction .
Antioxidant Properties
Derivatives of this compound have been evaluated for their antioxidant activity. They have been found to possess properties that could make them suitable for inclusion in treatments aimed at combating oxidative stress-related diseases .
Safety and Hazards
Mecanismo De Acción
Pharmacokinetics
, Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate has the following pharmacokinetic properties:
- High gastrointestinal absorption is predicted . The compound is predicted to be able to cross the blood-brain barrier . No specific information available. No specific information available. These properties can significantly impact the bioavailability of the compound.
Propiedades
IUPAC Name |
methyl 2-(4-bromopyrazol-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c1-16-10(15)7-2-3-12-9(4-7)14-6-8(11)5-13-14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFKSKMDPHWZPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromo-1H-pyrazol-1-yl)isonicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1430241.png)
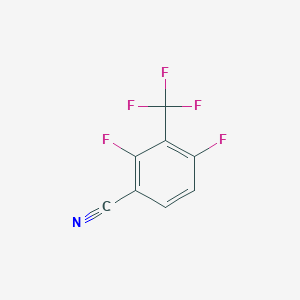
![5-(Chloro[4-(trifluoromethyl)phenyl]methyl)-1,3-benzodioxole](/img/structure/B1430244.png)

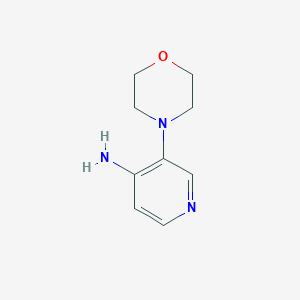
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1430253.png)
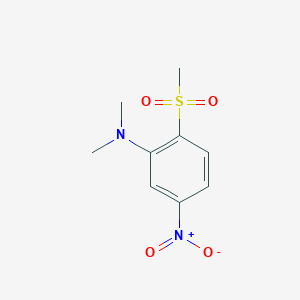
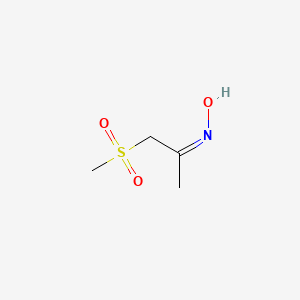

![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate](/img/structure/B1430258.png)
![diethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1430259.png)
![3,3-dibromo-6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1430260.png)
